3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide
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Overview
Description
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be achieved through various synthetic routes. One common method involves the use of multi-component reactions (MCRs) catalyzed by dual-functional ionic liquids . For example, aromatic aldehydes, anilines, and alkyl acetoacetates can be reacted under reflux conditions in ethanol to afford substituted piperidines . Another approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of [Rh(COD)(DPPB)]BF4 as a catalyst to form 3-arylpiperidines . These methods offer advantages such as high yields, short reaction times, and environmentally friendly conditions.
Chemical Reactions Analysis
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide has several scientific research applications. In medicinal chemistry, piperidine derivatives are used as building blocks for designing drugs with various pharmacological activities . These compounds have been studied for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are utilized in the synthesis of biologically active molecules and natural products .
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by binding to receptors or enzymes, thereby modulating their activity . For example, piperidine-based compounds have been shown to inhibit enzymes such as cholinesterases, which are involved in the breakdown of neurotransmitters . The exact mechanism of action may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
3-(Piperidin-4-yl)-1,2-dihydroisoquinolin-1-one hydrobromide can be compared with other similar compounds, such as 1,4-disubstituted piperidines and piperidinones . These compounds share the piperidine core structure but differ in their substituents and functional groups. For instance, 1,4-disubstituted piperidines have been studied for their antimalarial activity and selectivity for resistant Plasmodium falciparum . Piperidinones, on the other hand, are known for their pharmacological applications and biological activity
Properties
Molecular Formula |
C14H17BrN2O |
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Molecular Weight |
309.20 g/mol |
IUPAC Name |
3-piperidin-4-yl-2H-isoquinolin-1-one;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c17-14-12-4-2-1-3-11(12)9-13(16-14)10-5-7-15-8-6-10;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
InChI Key |
VAHCSOOXWFFGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3C(=O)N2.Br |
Origin of Product |
United States |
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